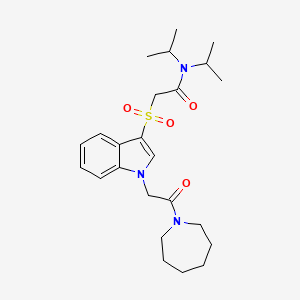

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide

Description

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N,N-di(propan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N3O4S/c1-18(2)27(19(3)4)24(29)17-32(30,31)22-15-26(21-12-8-7-11-20(21)22)16-23(28)25-13-9-5-6-10-14-25/h7-8,11-12,15,18-19H,5-6,9-10,13-14,16-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHZGQSQYUEIHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide typically involves a multi-step process. A common approach includes:

Starting with the synthesis of 1H-indole-3-sulfonamide as the core structure.

Introduction of the azepane ring through a substitution reaction involving an appropriate azepane derivative.

Addition of the diisopropylacetamide moiety via amide bond formation using diisopropylamine and acylation reagents.

The reaction conditions often involve:

Anhydrous solvents such as dichloromethane or tetrahydrofuran.

Catalysts or reagents like triethylamine or pyridine.

Controlled temperatures ranging from room temperature to reflux conditions, depending on the specific step.

Industrial Production Methods

Scaling up the synthesis for industrial production may require optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to streamline the process. Additionally, robust purification methods like recrystallization, chromatography, and distillation are essential to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide undergoes various chemical reactions, including:

Oxidation: : Typically involves reagents like hydrogen peroxide or potassium permanganate, leading to oxidation of specific functional groups within the molecule.

Reduction: : Can occur through catalytic hydrogenation or the use of reducing agents like sodium borohydride, potentially affecting the sulfonyl group or other reducible sites.

Substitution: : Nucleophilic or electrophilic substitution reactions can introduce or modify functional groups at specific positions on the indole or azepane rings.

Common Reagents and Conditions

Oxidation: : Performed in aqueous or organic solvents, often at mild temperatures (0-50°C) with stirring.

Reduction: : Carried out under atmospheric or increased pressure, using solvents like ethanol or methanol, sometimes with catalytic metals such as palladium.

Substitution: : Requires polar aprotic solvents like dimethylformamide, and conditions may vary based on the nature of the substituents involved.

Major Products Formed

Oxidation: : Products depend on the target functional group but may include sulfoxides or sulfone derivatives.

Reduction: : Typically leads to reduced forms of the initial compound, such as amine or hydroxy derivatives.

Substitution: : Results in new compounds with modified chemical properties, depending on the introduced functional groups.

Scientific Research Applications

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide has shown significant promise in several research domains:

Chemistry: : Utilized as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: : Investigated for its potential as a biochemical tool to modulate specific biological pathways or as a probe in cellular assays.

Medicine: : Explored for therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways, potentially leading to new treatments.

Industry: : Used in the development of specialty chemicals, agrochemicals, or materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide depends on its interaction with molecular targets, which can vary based on its application. For instance:

Molecular Targets and Pathways: : It may inhibit or activate enzymes by binding to their active sites, or interact with receptors to modulate signal transduction pathways. Understanding these interactions requires detailed biochemical and molecular studies.

Comparison with Similar Compounds

Adamantane-Containing Derivatives

Compounds such as N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (e.g., compound 5 in ) replace the azepane-oxoethyl group with an adamantane moiety. These derivatives demonstrated potent anticancer activity, with IC₅₀ values of 10.56 µM against HepG2 cells, attributed to caspase-mediated apoptosis and cell cycle arrest . The rigid adamantane structure may enhance target affinity compared to the flexible azepane ring in the target compound, though synthetic complexity and solubility could differ .

Thioether vs. Sulfonyl Linkages

The compound 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-chlorophenyl)acetamide (CAS 878055-47-1) replaces the sulfonyl group with a thioether bridge . However, biological data for this specific compound are unavailable.

Variations in Acetamide Substituents

Aryl-Substituted Acetamides

Diisopropyl vs. Diethyl Groups

The diethyl-substituted analogue 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide (CAS 878060-36-7) has a lower molecular weight (433.56) than the diisopropyl variant, possibly improving solubility but reducing lipophilicity .

Physicochemical Properties and Drug-Likeness

*LogP estimated using XlogP3 values from similar structures.

Biological Activity

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure includes an indole moiety, a sulfonamide group, and an azepane ring, which contribute to its diverse interactions within biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C25H29N3O5S

- Molecular Weight : 483.58 g/mol

- IUPAC Name : 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N,N-di(propan-2-yl)acetamide

The exact mechanism of action for 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide is not fully elucidated; however, it is believed to interact with specific molecular targets in biological pathways. The compound may exhibit the following actions:

- Enzyme Modulation : It may inhibit or activate enzymes by binding to their active sites.

- Receptor Interaction : The compound could modulate signal transduction pathways by interacting with various receptors.

- Allosteric Modulation : Recent studies suggest it acts as an allosteric modulator of fumarate hydratase, an enzyme involved in the tricarboxylic acid cycle, particularly relevant in Mycobacterium tuberculosis metabolism.

Antimicrobial Activity

Research indicates that this compound has potential applications in treating infections, particularly those caused by Mycobacterium tuberculosis. As an allosteric modulator of fumarate hydratase, it may enhance the efficacy of existing anti-tuberculosis therapies by disrupting metabolic pathways essential for bacterial survival .

Cancer Research

The compound's ability to modulate specific biological pathways suggests potential applications in cancer therapeutics. By targeting enzymes involved in tumor metabolism or signaling pathways, it could inhibit cancer cell proliferation and induce apoptosis. Preliminary studies are exploring its effects on various cancer cell lines.

Case Studies and Research Findings

Q & A

Q. What are the key steps in synthesizing 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diisopropylacetamide, and how is purity ensured?

The synthesis typically involves multi-step reactions, including sulfonylation of the indole core, alkylation of the azepane moiety, and final coupling with diisopropylacetamide. Critical steps require controlled conditions (e.g., anhydrous environments, precise temperature) to avoid side reactions. Purity is validated using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and quantify impurities .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., sulfonyl, carbonyl), while ¹H/¹³C NMR confirms regiochemistry and substituent positions. Mass Spectrometry (MS) verifies molecular weight, and X-ray crystallography (if applicable) resolves absolute stereochemistry. Theoretical calculations (e.g., DFT) may supplement experimental data for vibrational and electronic properties .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, logP)?

Key properties include:

- LogP (octanol-water) : ~2.8 (predicted via XlogP3), indicating moderate lipophilicity.

- Hydrogen bonding : 4 acceptors, 1 donor, influencing solubility in polar solvents like DMSO or ethanol.

- Polar Surface Area (PSA) : ~85 Ų, suggesting membrane permeability challenges. These parameters guide solvent selection for assays and formulation strategies .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and scalability?

Challenges include low yields in sulfonylation and diastereomer formation during alkylation. Optimization strategies:

Q. What methodologies are recommended for evaluating this compound’s biological activity against protease targets?

Use enzyme inhibition assays (e.g., fluorescence-based trypsin/chymotrypsin assays) with IC₅₀ determination. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (Kd). Molecular docking studies (e.g., AutoDock Vina) predict binding modes to guide mutagenesis experiments .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?

Contradictions may arise from assay conditions (e.g., buffer pH, ionic strength) or compound stability. Mitigation steps:

- Standardize assay protocols (e.g., fixed temperature, pre-incubation times).

- Validate compound stability via LC-MS under assay conditions.

- Cross-validate results using orthogonal methods (e.g., SPR vs. enzymatic assays) .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

- Cellular assays : Measure downstream signaling markers (e.g., phosphorylation levels via Western blot) in target cells.

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies interacting proteins.

- In vivo pharmacokinetics : Assess bioavailability, half-life, and tissue distribution in rodent models .

Q. How do functional group modifications (e.g., sulfonyl replacement) affect reactivity and bioactivity?

Systematic SAR studies can compare analogs:

- Replace the sulfonyl group with carbonyl or phosphonate to evaluate electronic effects.

- Modify the azepane ring size (e.g., piperidine vs. azepane) to probe steric tolerance.

- Use kinetic studies (e.g., stopped-flow spectrometry) to measure reaction rates of modified derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.